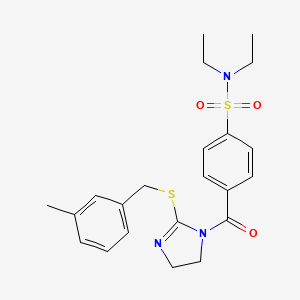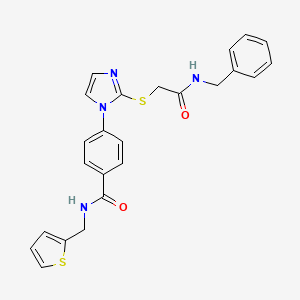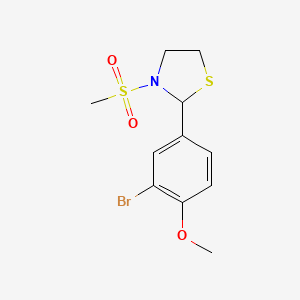![molecular formula C15H13NOS B2463098 [4-フェニル-3-(1H-ピロール-1-イル)-2-チエニル]メタノール CAS No. 1708251-29-9](/img/structure/B2463098.png)
[4-フェニル-3-(1H-ピロール-1-イル)-2-チエニル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Phenyl group refers to the formula -C6H5, it is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring to a parent molecule . Thienyl group refers to the molecule C4H3S, derived from thiophene, it is a sulfur analog of the pyrrole molecule .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions of α-aminocarbonyl compounds with activated ketones, reactions of α-halocarbonyl compounds with β-keto esters and ammonia, or reactions of 1,4-dicarbonyl compounds with primary amines .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis
Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The lone pair of electrons on the nitrogen atom in pyrrole is part of the aromatic system, making it less available for bonding with a proton .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It is weakly basic and has a distinctive nutty odor .科学的研究の応用
エレクトロクロミック材料
[4-フェニル-3-(1H-ピロール-1-イル)-2-チエニル]メタノール: および対応するポリマーであるP(DTP-Ph-Pyr)は、電気化学的および光学的特性について調査されてきました . ポリマーフィルムは、可逆的なエレクトロクロミック挙動を示し、中性状態ではオレンジ色、酸化状態では青色に変化します。主なパラメータには、高い光学コントラスト(950 nmで52.5%)と着色効率(950 nmで123 cm²/C)が含まれます。これらの特性により、スマートウィンドウ、ディスプレイ、およびエレクトロクロミックデバイスへの用途に適しています。
炭酸脱水酵素阻害剤
研究者は、N1-(4-スルホンアミドフェニル)と3-(3,4,5-トリメトキシフェニル)の両方の置換基を含むピロール誘導体を合成しました。 これらの化合物は、ヒト炭酸脱水酵素(hCA)を強力に阻害し、Wnt/β-カテニンシグナル伝達経路の阻害に可能性を示しています . このような阻害剤は、創薬およびがん研究において貴重なものです。
細胞毒性活性
多置換1-(4-(1H-ピロール-1-イル)フェニル)-2,5-ジ(チオフェン-2-イル)-1H-ピロール誘導体は、癌細胞株に対して細胞毒性を示しました . これらの発見は、腫瘍学および創薬における潜在的な用途を示唆しています。
エネルギーデバイス用の共役ポリマー
共役ポリマーは、ピロール部分に基づくものを含め、エネルギー貯蔵、エネルギー捕捉、およびフレキシブルエレクトロニクスに適用されます . それらの独特の電子特性は、太陽電池、発光デバイス、およびコンデンサに適しています。
バイオセンサー
共役ポリマーは、電荷挿入および抽出中に色を変える能力があるため、バイオセンサーで使用できます。 色変化が可視領域で発生すると、エレクトロクロミック状態が定義されます。 これらの材料は、バイオセンシングアプリケーションに有望です .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCKAIHMKJPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)


![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)

methanone](/img/structure/B2463024.png)


![5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2463030.png)

![N-(3-(methylthio)phenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463032.png)


